2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one
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Description
2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C11H13ClN2OS and its molecular weight is 256.75 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol is 256.0437119 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as 5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,]trideca-2(7),3,5-trien-3-ol, are the ATR kinase domain and the PIKK family . These targets play a crucial role in cell signaling pathways, particularly those involved in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting the ATR kinase, a key enzyme involved in DNA damage response . This inhibition disrupts the normal functioning of the cell cycle, leading to cell death . The compound’s interaction with the PIKK family further enhances its anticancer activity .
Biochemical Pathways
The compound affects the ATR-Chk1 pathway , a critical pathway in the DNA damage response . By inhibiting ATR kinase, the compound disrupts this pathway, leading to cell cycle arrest and apoptosis . The compound’s interaction with the PIKK family may also affect other biochemical pathways, enhancing its anticancer activity .
Pharmacokinetics
The compound’s potent anticancer activity suggests that it has good bioavailability
Result of Action
The compound’s action results in the inhibition of ATR kinase and disruption of the ATR-Chk1 pathway . This leads to cell cycle arrest and apoptosis, resulting in the death of cancer cells . The compound’s interaction with the PIKK family may enhance these effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy may be affected by the tumor microenvironment, including factors such as pH, oxygen levels, and the presence of other cells or molecules . The compound’s stability may also be affected by factors such as temperature and pH .
Properties
IUPAC Name |
2-(chloromethyl)-4b,5,6,7,8,8a-hexahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h6-7H,1-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHOYFMCCWIJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(S2)N=C(NC3=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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